molecular formula C45H44Cl2N10O6 B1215030 Cycloguanil pamoate CAS No. 609-78-9

Cycloguanil pamoate

Numéro de catalogue B1215030
Numéro CAS: 609-78-9
Poids moléculaire: 891.8 g/mol
Clé InChI: LUNRMKZYOGNOTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cycloguanil pamoate is a metabolite of chloroguanide that acts as an antimalarial . It is the active metabolite of proguanil and is typically not used as a standalone drug .


Synthesis Analysis

The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (also known as 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal Cycloguanil .


Molecular Structure Analysis

The chemical formula of Cycloguanil pamoate is C45H44Cl2N10O6 . The molecular weight is 891.810 .


Chemical Reactions Analysis

Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor that interferes with the synthesis of nucleic acids in the Plasmodium parasite . It is a metabolite of the antimalarial drug proguanil .


Physical And Chemical Properties Analysis

The chemical formula of Cycloguanil pamoate is C45H44Cl2N10O6 . The molecular weight is 891.810 .

Applications De Recherche Scientifique

1. Inhibiting Trypanosoma Brucei PTR1

Cycloguanil, a known dihydrofolate-reductase inhibitor, has been studied for its activity against pteridine reductase (PTR) in trypanosomatid parasites. Cycloguanil and its derivatives were found to inhibit Trypanosoma brucei PTR1, offering a new strategy for treating human African trypanosomiasis. Derivatives of cycloguanil showed significant inhibition of PTR1 activity in T. brucei (Landi et al., 2019).

2. Impact on Hepatocellular Concentrations and Pharmacokinetics

Cycloguanil's interaction with the organic cation transporter OCT1 affects its hepatocellular uptake and pharmacokinetics. Variants of OCT1 can substantially alter the uptake of cycloguanil, impacting its effectiveness against hepatic malaria schizonts (Matthaei et al., 2018).

3. Targeting DHFR in Cancer Cells

Cycloguanil's potential as an anti-cancer agent was explored through its inhibition of dihydrofolate reductase (DHFR) in cancer cells. Cycloguanil and its analogues were identified as potent inhibitors of human DHFR, providing a basis for further investigation in cancer therapy (Brown et al., 2023).

4. Antimalarial Activities

Cycloguanil has been a focus in the development of novel antimalarial agents. Novel analogues of cycloguanil were synthesized and tested for their effectiveness against resistant Plasmodium falciparum parasites, showing promise as potential antimalarial candidates (Kamchonwongpaisan et al., 2004).

5. Targeting Influenza Viruses

Cycloguanil-like dihydrotriazine derivatives were investigated for their antiviral activity against influenza viruses by targeting the human dihydrofolate reductase enzyme. These derivatives showed promising inhibitory profiles against influenza, particularly type B, suggesting potential as antiviral agents (Francesconi et al., 2018).

Mécanisme D'action

Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor that interferes with the synthesis of nucleic acids in the Plasmodium parasite . It is the active metabolite of proguanil .

Orientations Futures

Although Cycloguanil is not currently in general use as an antimalarial, the continuing development of resistance to current antimalarial drugs has led to renewed interest in studying the use of Cycloguanil in combination with other drugs .

Propriétés

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNRMKZYOGNOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloguanil pamoate

CAS RN

609-78-9
Record name Cycloguanil pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloguanil pamoate
Reactant of Route 2
Cycloguanil pamoate
Reactant of Route 3
Cycloguanil pamoate
Reactant of Route 4
Reactant of Route 4
Cycloguanil pamoate
Reactant of Route 5
Cycloguanil pamoate
Reactant of Route 6
Cycloguanil pamoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.